1,2,4,7-Tetrabromo-dibenzofuran
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Overview
Description
1,2,4,7-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. Its molecular formula is C12H4Br4O, and it has a molecular weight of 483.776 g/mol . This compound is part of a broader class of polybrominated dibenzofurans, which are known for their environmental persistence and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,7-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1,2,4,7 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,4,7-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl (OH) or amino (NH2) groups.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form dibenzofuran derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions include various substituted dibenzofurans, less brominated dibenzofurans, and oxidized dibenzofuran derivatives .
Scientific Research Applications
1,2,4,7-Tetrabromo-dibenzofuran has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studies have explored its potential biological activity, including its effects on enzyme systems and cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4,7-tetrabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. It can bind to the aryl hydrocarbon receptor, leading to changes in gene expression and cellular responses. The compound’s bromine atoms play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,7,8-Tetrabromodibenzofuran: Another brominated dibenzofuran with similar properties but different bromination pattern.
Polybrominated Dibenzofurans: A broader class of compounds with varying degrees of bromination and similar environmental and biological properties.
Uniqueness
1,2,4,7-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Its selective bromination at the 1,2,4,7 positions makes it distinct from other polybrominated dibenzofurans and contributes to its specific applications in research and industry .
Properties
CAS No. |
617707-64-9 |
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Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,2,4,7-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-1-2-6-9(3-5)17-12-8(15)4-7(14)11(16)10(6)12/h1-4H |
InChI Key |
NPFQYVGOALLURU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C2C(=C(C=C3Br)Br)Br |
Origin of Product |
United States |
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